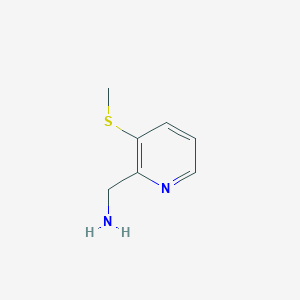
(3-(Methylthio)pyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Methylthio)pyridin-2-yl)methanamine: is an organic compound with the molecular formula C7H10N2S It is a derivative of pyridine, featuring a methylthio group at the 3-position and a methanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Copper-Catalyzed Synthesis: One method involves the copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions.
Suzuki-Miyaura Coupling: Another method is the Suzuki-Miyaura cross-coupling reaction, which is widely applied for carbon-carbon bond formation.
Industrial Production Methods: Industrial production methods for (3-(Methylthio)pyridin-2-yl)methanamine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(Methylthio)pyridin-2-yl)methanamine can undergo oxidation reactions to form various products such as aldehydes and ketones.
Substitution: This compound can participate in substitution reactions, where the methylthio group can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products:
Oxidation Products: Aldehydes and ketones.
Substitution Products: Depending on the nucleophile or electrophile used, various substituted pyridine derivatives can be obtained.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with biological targets.
Industry:
Optical Materials:
Mechanism of Action
The mechanism of action of (3-(Methylthio)pyridin-2-yl)methanamine involves its interaction with various molecular targets. For example, in catalytic applications, the compound acts as a ligand, coordinating with metal centers to facilitate reactions such as hydrogenation. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
(2-(Methylthio)pyridin-3-yl)methanamine: This compound has a similar structure but with the methylthio group at the 2-position and the methanamine group at the 3-position.
N-(Pyridin-2-ylmethylene)methanamine: This compound is used in the synthesis of metal complexes for optical materials.
Uniqueness:
Structural Differences: The position of the methylthio and methanamine groups in (3-(Methylthio)pyridin-2-yl)methanamine provides unique reactivity and interaction profiles compared to its isomers and analogs.
Applications: Its specific structure makes it suitable for applications in catalysis and optical materials, where other similar compounds may not perform as effectively.
Properties
Molecular Formula |
C7H10N2S |
|---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
(3-methylsulfanylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H10N2S/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,5,8H2,1H3 |
InChI Key |
CNUBUXACJLDAMD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(N=CC=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















